molecular formula C6F12 B072772 Perfluoro-2-methyl-2-pentene CAS No. 1584-03-8

Perfluoro-2-methyl-2-pentene

Cat. No. B072772
Key on ui cas rn: 1584-03-8
M. Wt: 300.04 g/mol
InChI Key: FAEGGADNHFKDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09302994B2

Procedure details

In a 21 3-kneck flask equipped with condenser, thermometer, and a dropping funnel 1300 ml methylene chloride and perfluoro-2-methyl-2-pentene (197 g, 0.65 mol) was placed, and then 117 ml water were added. The mixture was cooled to −0° C. and Et3N (164 g, 1.62 mol) was added at a temperature ranging from −5° to 5° C. The mixture was stirred at this temperature for 15 min and a solution of 75 ml N-methylhydrazine in water (40% w.w.) was slowly added to this mixture at 5° C. within 2 h. The reaction mixture was stirred for 15-20 h at 20° C. The mixture was washed with water, the organic layer was dried over Na2SO4 and the solvent was distilled off under atmospheric pressure. The crude product was purified via vacuum distillation. The yield of N-Methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole was 158 g (85% yield). Boiling point 62-67° C. at 15-20 mbar.
Quantity
1300 mL
Type
reactant
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step One
Name
Quantity
164 g
Type
reactant
Reaction Step Two
Name
N-methylhydrazine
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
117 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[F:4][C:5](F)(F)[C:6]([C:16]([F:19])([F:18])[F:17])=[C:7](F)[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].CCN(CC)CC.[CH3:29][NH:30][NH2:31]>O>[CH3:29][N:30]1[C:5]([F:4])=[C:6]([C:16]([F:19])([F:18])[F:17])[C:7]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])=[N:31]1

Inputs

Step One
Name
Quantity
1300 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
197 g
Type
reactant
Smiles
FC(C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F)(F)F
Step Two
Name
Quantity
164 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
N-methylhydrazine
Quantity
75 mL
Type
reactant
Smiles
CNN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
117 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 21 3-kneck flask equipped with condenser
CUSTOM
Type
CUSTOM
Details
ranging from −5° to 5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15-20 h at 20° C
Duration
17.5 (± 2.5) h
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified via vacuum distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN1N=C(C(=C1F)C(F)(F)F)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.